![molecular formula C9H8BrNO B3257480 2-Cyano-5-methoxybenzyl bromide CAS No. 28970-91-4](/img/structure/B3257480.png)
2-Cyano-5-methoxybenzyl bromide
Overview
Description
2-Cyano-5-methoxybenzyl bromide is a chemical compound that belongs to the class of benzyl bromides. It is a white crystalline powder that has been widely used in scientific research for various purposes. Additionally, future directions for research using this compound will be discussed.
Scientific Research Applications
2-Cyano-5-methoxybenzyl bromide has been used in scientific research for various purposes. One of its main applications is as a reagent in organic synthesis. It is used as a starting material for the synthesis of other compounds that are important in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Cyano-5-methoxybenzyl bromide is not fully understood. However, it is known to act as an electrophile, which reacts with nucleophiles such as amines and alcohols. The resulting products can be used in various applications such as drug discovery and development.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2-Cyano-5-methoxybenzyl bromide. However, it is known to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyano-5-methoxybenzyl bromide in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. Additionally, it is relatively easy to obtain and purify. However, it is important to note that it can be toxic and should be handled with care.
Future Directions
There are several future directions for research using 2-Cyano-5-methoxybenzyl bromide. One area of interest is in the development of new compounds for use in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Finally, there is potential for the use of 2-Cyano-5-methoxybenzyl bromide in the development of new materials for use in various industries.
properties
IUPAC Name |
2-(bromomethyl)-4-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZPXMBPFBQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-methoxybenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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